molecular formula C7H8N2O2 B160790 4-Amino-6-methylnicotinic acid CAS No. 127915-50-8

4-Amino-6-methylnicotinic acid

Cat. No.: B160790
CAS No.: 127915-50-8
M. Wt: 152.15 g/mol
InChI Key: WUSQVMYMTQCNAV-UHFFFAOYSA-N
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Description

4-Amino-6-methylnicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives. It has the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol. This compound is characterized by the presence of an amino group at the fourth position and a methyl group at the sixth position on the nicotinic acid ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-methylnicotinic acid can be achieved through various synthetic routes. One common method involves the nitration of 6-methyl nicotinic acid followed by reduction to introduce the amino group. The reaction conditions typically involve the use of nitric acid for nitration and hydrogenation for reduction .

Industrial Production Methods: On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is favored due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-methylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino group allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used.

Major Products: The major products formed from these reactions include various substituted nicotinic acid derivatives, amines, and oxides .

Scientific Research Applications

Medicinal Chemistry

4-Amino-6-MNA serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural properties allow it to be modified for various therapeutic applications:

  • Antimicrobial Activity : Research indicates that derivatives of nicotinic acids, including 4-Amino-6-MNA, exhibit antimicrobial properties. For instance, certain synthesized derivatives have shown effectiveness against various bacterial strains, suggesting potential for development into new antibiotics .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes that play roles in disease processes. Its mechanism often involves binding to the active sites of enzymes, thereby blocking substrate access and altering metabolic pathways.
  • Anti-inflammatory Properties : Studies have suggested that 4-Amino-6-MNA may possess anti-inflammatory effects, making it a candidate for treatments aimed at inflammatory diseases.

Agricultural Applications

4-Amino-6-MNA is also being explored for its utility in agriculture:

  • Pesticide Development : The compound can be utilized as an intermediate in the synthesis of agrochemicals, particularly pesticides. Its derivatives may enhance pest resistance and crop yield by targeting specific biochemical pathways in pests .
  • Plant Growth Regulators : There is potential for 4-Amino-6-MNA to function as a plant growth regulator, promoting growth or enhancing stress resistance in crops .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several derivatives of 4-Amino-6-MNA against common pathogens such as E. coli and S. aureus. The results indicated that certain modifications significantly enhanced antibacterial activity, suggesting a pathway for developing new antibiotics based on this compound.

Case Study 2: Enzyme Inhibition

Research involving the inhibition of specific metabolic enzymes by 4-Amino-6-MNA showed promising results in modulating pathways associated with cancer progression. By blocking these enzymes, the compound could potentially slow down tumor growth, warranting further investigation into its therapeutic applications.

Mechanism of Action

The mechanism of action of 4-Amino-6-methylnicotinic acid involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds with enzymes and receptors, influencing their activity. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes .

Comparison with Similar Compounds

  • 6-Amino-4-methylnicotinic acid
  • 2-Amino-4-methyl-5-pyridinecarboxylic acid
  • 3-Pyridinecarboxylic acid, 6-amino-4-methyl

Comparison: 4-Amino-6-methylnicotinic acid is unique due to the specific positioning of the amino and methyl groups on the nicotinic acid ring. This unique structure imparts distinct chemical properties and reactivity compared to its analogs. For instance, the presence of the amino group at the fourth position enhances its ability to participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Biological Activity

4-Amino-6-methylnicotinic acid (4A6MNA) is a derivative of nicotinic acid, characterized by its unique molecular structure which includes an amino group at the fourth position and a methyl group at the sixth position on the pyridine ring. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in metabolic regulation and enzyme modulation.

  • Molecular Formula : C7H8N2O2
  • Molecular Weight : 152.15 g/mol
  • Chemical Structure : The presence of the amino and methyl groups significantly influences its reactivity and interaction with biological targets.

4A6MNA exhibits its biological effects primarily through interaction with nicotinic acid receptors and various enzymes involved in metabolic pathways. Its mode of action includes:

  • Modulation of Lipid Metabolism : Similar to niacin, it can decrease lipid levels by affecting triglyceride synthesis in the liver and modulating lipolysis in adipose tissue.
  • Cellular Signaling : The compound influences cell signaling pathways, gene expression, and cellular metabolism, impacting processes such as proliferation, differentiation, and apoptosis.

1. Enzyme Interactions

4A6MNA acts as a ligand for nicotinic acid receptors, which are crucial in several metabolic pathways. It has been shown to modulate the activity of enzymes involved in amino acid metabolism, influencing their catalytic functions.

2. Antimicrobial Properties

Research indicates that derivatives of 4A6MNA exhibit antimicrobial activities against various pathogens. For instance, studies have demonstrated that related compounds possess significant antibacterial properties against Gram-positive and Gram-negative bacteria .

3. Effects on Cellular Metabolism

The compound has been observed to enhance metabolic activity at low doses while exhibiting toxic effects at higher concentrations. In animal models, it was noted that:

  • Low Doses : Beneficial effects on cellular function and metabolic activity.
  • High Doses : Potential for cellular damage and disruption of metabolic processes.

Case Study 1: Metabolic Regulation

In a controlled laboratory setting, 4A6MNA was administered to rodent models to study its effects on lipid profiles. Results indicated a significant reduction in triglyceride levels and an increase in HDL cholesterol, suggesting a potential role in managing hyperlipidemia similar to niacin treatments .

Case Study 2: Antimicrobial Activity

A study conducted on methyl derivatives of 4A6MNA demonstrated effective antimicrobial action against Staphylococcus aureus and Escherichia coli using broth microdilution methods. The findings suggest that modifications in the chemical structure can enhance the biological activity of nicotinic acid derivatives .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Biological Activity
This compoundC7H8N2O2Modulates lipid metabolism
6-Amino-4-methylnicotinic acidC7H8N2O2Antimicrobial properties
2-Amino-6-methylnicotinic acidC7H8N2O2Potential neuroprotective effects

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Amino-6-methylnicotinic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or catalytic amination. For example, analogous compounds like 2-Aminonicotinic acid (CAS 5345-47-1) are synthesized via palladium-catalyzed coupling or acid-catalyzed cyclization . Key variables include temperature (e.g., maintaining 80–100°C for cyclization), solvent polarity (e.g., DMF for solubility), and catalyst selection (e.g., Pd/C for hydrogenation). Yield optimization requires rigorous monitoring via TLC or HPLC to track intermediates. Purity can be enhanced through recrystallization in ethanol/water mixtures .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% formic acid to quantify purity ≥98% .
  • NMR : Confirm structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.5–8.5 ppm, methyl groups at δ 2.3–2.5 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (theoretical ~152.15 g/mol) .

Q. What experimental protocols are recommended for assessing the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 1–3 months; analyze degradation via HPLC .
  • Humidity Sensitivity : Expose to 75% relative humidity; monitor hygroscopicity using dynamic vapor sorption (DVS) .
  • Light Exposure : Use USP light cabinets (UV/visible light) to assess photodegradation .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanistic pathways of this compound in catalytic or biological systems?

  • Methodological Answer :

  • Isotopic Labeling : Use ¹⁵N-labeled amino groups to track reaction intermediates via MS/MS .
  • Kinetic Studies : Perform stopped-flow spectroscopy to measure rate constants for proton transfer or coordination with metal ions .
  • Computational Modeling : Employ DFT calculations (e.g., Gaussian 16) to simulate transition states and compare with experimental data .

Q. What strategies resolve contradictions between theoretical predictions (e.g., pKa, solubility) and experimental data for this compound?

  • Methodological Answer :

  • Data Reconciliation : Cross-validate computational models (e.g., COSMO-RS for solubility) with empirical measurements in buffers of varying pH .
  • Error Analysis : Quantify uncertainties in HPLC calibration curves and NMR integration thresholds .
  • Sensitivity Testing : Adjust force field parameters in molecular dynamics simulations to match observed crystallographic data .

Q. How can researchers optimize the supramolecular assembly of this compound for materials science applications?

  • Methodological Answer :

  • X-ray Diffraction : Analyze crystal packing motifs (e.g., π-π stacking, hydrogen bonds) to guide co-crystallization with complementary molecules .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability of assemblies up to 500°C .
  • Surface Morphology : Use AFM or SEM to correlate structural modifications with functional properties (e.g., conductivity) .

Properties

IUPAC Name

4-amino-6-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-4-2-6(8)5(3-9-4)7(10)11/h2-3H,1H3,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSQVMYMTQCNAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562664
Record name 4-Amino-6-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127915-50-8
Record name 4-Amino-6-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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